Nervonic Acid

Catalog No.
S624637
CAS No.
506-37-6
M.F
C24H46O2
M. Wt
366.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nervonic Acid

CAS Number

506-37-6

Product Name

Nervonic Acid

IUPAC Name

(Z)-tetracos-15-enoic acid

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9-

InChI Key

GWHCXVQVJPWHRF-KTKRTIGZSA-N

SMILES

Array

Synonyms

nervonic acid, nervonic acid, potassium salt(Z)-isomer, nervonic acid, sodium salt, (Z)-isomer, trans-tetracos-15-enoic acid

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)O

The exact mass of the compound Nervonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. It belongs to the ontological category of tetracosenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Nervonic acid (cis-15-tetracosenoic acid, C24:1 n-9) is a highly specialized, monounsaturated very long-chain fatty acid (VLCFA) that serves as a critical structural component of nerve cell myelin. Commercially, it is procured as a premium lipid excipient, a precursor for nervonyl ceramides, and an active ingredient for neurological formulations. With a defined 24-carbon backbone and a single cis double bond, it exhibits a distinct melting point of 42-43 °C. This specific physicochemical profile makes it highly processable for lipid nanoparticle (LNP) and liposome manufacturing compared to its saturated analogs, while its unique biological role—accounting for approximately 40% of the total fatty acids in healthy brain sphingolipids—drives its demand in central nervous system (CNS) targeted therapies and advanced nutraceuticals [1].

Substituting nervonic acid with more common or cheaper fatty acids compromises both formulation safety and functional efficacy. Utilizing its immediate biosynthetic precursor, erucic acid (C22:1 n-9), introduces severe regulatory and safety hurdles due to well-documented cardiotoxicity and myocardial lipidosis risks [1]. Attempting to use shorter-chain monounsaturated fats like oleic acid (C18:1 n-9) fails because they lack the necessary chain length to induce the specific phase behavior and membrane rigidity required for sphingomyelin domain formation. Furthermore, substituting with its exact chain-length saturated analog, lignoceric acid (C24:0), drastically alters thermal processability; lignoceric acid melts at 84-86 °C [2], which requires high-temperature extrusion that can degrade thermolabile therapeutic payloads such as mRNA or sensitive proteins during LNP formulation.

Optimal Thermal Profile for Mild-Condition Lipid Nanoparticle (LNP) Extrusion

The presence of the cis-15 double bond in nervonic acid depresses its melting point to 42-43 °C, compared to 84-86 °C for its saturated counterpart, lignoceric acid (C24:0). This lower phase transition temperature is critical for pharmaceutical manufacturing, allowing liposomes and LNPs to be extruded and homogenized at mild physiological temperatures (e.g., 50-55 °C) rather than the extreme heat required for C24:0 lipids.

Evidence DimensionPhase transition / Melting point
Target Compound Data42-43 °C
Comparator Or BaselineLignoceric acid (C24:0) at 84-86 °C
Quantified Difference~42 °C reduction in required processing temperature
ConditionsStandard state thermal analysis for lipid excipient selection

Enables the formulation of stable lipid nanoparticles without exposing thermolabile therapeutic payloads (like mRNA) to degrading temperatures.

Elimination of Cardiotoxicity Risks Associated with Shorter-Chain Precursors

While erucic acid (C22:1) is a cheaper biosynthetic precursor, its use in direct formulations is restricted due to cardiotoxicity (myocardial lipidosis) observed in animal models. Nervonic acid (C24:1) bypasses this toxic intermediate entirely. Procurement of high-purity nervonic acid ensures compliance with strict dietary and pharmaceutical regulations that cap erucic acid content [1].

Evidence DimensionCardiotoxic risk profile
Target Compound DataSafe for direct CNS and dietary applications
Comparator Or BaselineErucic acid (C22:1), associated with myocardial lipidosis
Quantified DifferenceComplete bypass of C22:1-induced cardiotoxicity
ConditionsIn vivo lipid accumulation models and regulatory safety limits

Ensures regulatory compliance and patient safety in high-value nutraceutical and pharmaceutical formulations.

Superior and Exclusive Incorporation into Sphingomyelin

Isotope tracking studies demonstrate that nervonic acid is selectively incorporated into ceramides and sphingomyelin (comprising 85-90% of the radiolabeled fraction in specific lung/brain assays). In contrast, oleic acid (C18:1) shows no such selective accumulation in sphingomyelin [1]. This proves that shorter-chain monounsaturated fatty acids cannot mimic the specific structural role of nervonic acid in lipid rafts and myelin.

Evidence DimensionSphingomyelin and ceramide incorporation
Target Compound DataDirect accumulation in ceramides (85-90% of radiolabeled fraction)
Comparator Or BaselineOleic acid (C18:1), which shows no selective accumulation
Quantified DifferenceExclusive target-specific incorporation not observed with C18:1
ConditionsIn vivo radiolabeled lipid tracking and ceramide analysis

Validates the procurement of nervonic acid over cheaper, shorter-chain alternatives for therapies aimed at myelin sheath repair and targeted cell membrane modulation.

Helper Lipid in CNS-Targeted Lipid Nanoparticles (LNPs)

Due to its favorable melting point (42-43 °C) which allows for mild-temperature extrusion, and its natural affinity for brain tissue, nervonic acid is increasingly procured as a helper lipid in LNP formulations designed to deliver mRNA or APIs across the blood-brain barrier or directly to oligodendrocytes [1].

Active Pharmaceutical Ingredient (API) for Demyelinating Diseases

Because it exclusively incorporates into sphingomyelin—unlike oleic acid—nervonic acid is utilized as an API or critical dietary intervention in demyelinating conditions such as Adrenoleukodystrophy (ALD) and Multiple Sclerosis (MS), where endogenous elongation of VLCFAs is impaired [2].

Premium Nutraceuticals for Cognitive Health

Nervonic acid is selected over erucic acid for cognitive health supplements to completely bypass the cardiotoxic risks associated with C22:1 precursors, providing a safe, direct source of myelin-building blocks for infant formulas and anti-aging nutraceuticals [2].

Physical Description

Liquid

XLogP3

9.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

366.349780706 Da

Monoisotopic Mass

366.349780706 Da

Heavy Atom Count

26

UNII

91OQS788BE

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

506-37-6

Wikipedia

Nervonic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

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